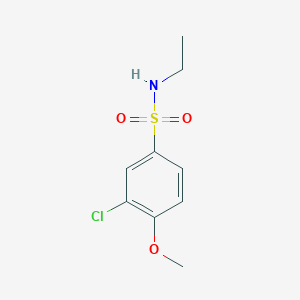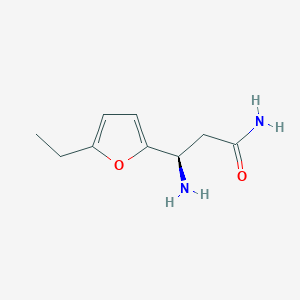
(1-(Cyclopentylmethyl)cyclobutyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Cyclopentylmethyl)cyclobutyl)methanol is an organic compound characterized by a cyclobutyl ring substituted with a cyclopentylmethyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Cyclopentylmethyl)cyclobutyl)methanol typically involves the following steps:
Formation of Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced via alkylation reactions using cyclopentylmethyl halides.
Addition of Methanol Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(1-(Cyclopentylmethyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-(Cyclopentylmethyl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Cyclobutylmethanol: Lacks the cyclopentylmethyl group, resulting in different chemical and physical properties.
Cyclopentylmethanol: Lacks the cyclobutyl ring, leading to variations in reactivity and applications.
Uniqueness: (1-(Cyclopentylmethyl)cyclobutyl)methanol is unique due to the presence of both the cyclobutyl and cyclopentylmethyl groups, which confer distinct structural and functional characteristics. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H20O |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
[1-(cyclopentylmethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H20O/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h10,12H,1-9H2 |
Clé InChI |
CDBGRJJWIUCCLB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC2(CCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline](/img/structure/B13626264.png)




![3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13626301.png)




